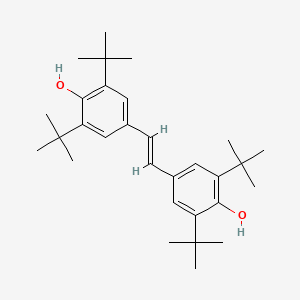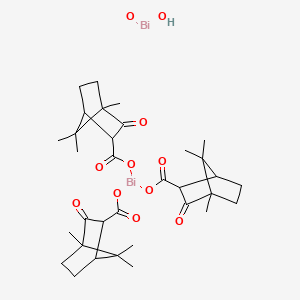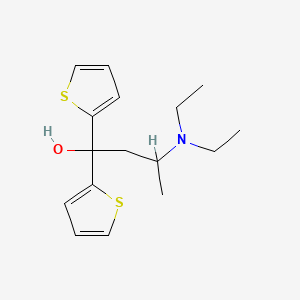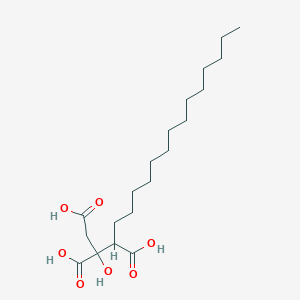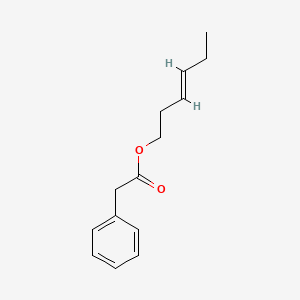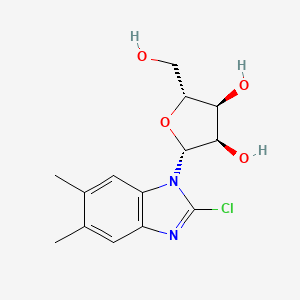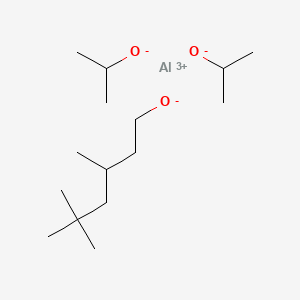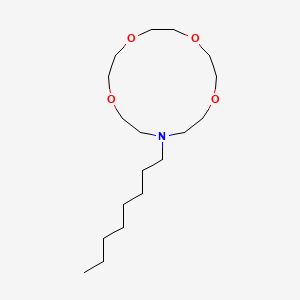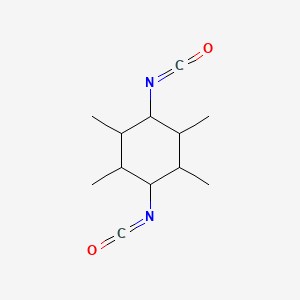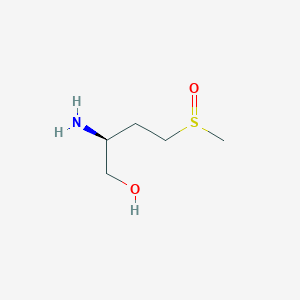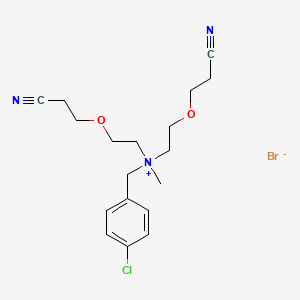
(p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)methylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)methylammonium bromide is a quaternary ammonium compound with the molecular formula C18H25BrClN3O2 and a molecular weight of 430.8. This compound is known for its unique structure, which includes a p-chlorobenzyl group and two 2-(2-cyanoethoxy)ethyl groups attached to a methylammonium bromide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)methylammonium bromide typically involves the reaction of p-chlorobenzyl chloride with bis(2-(2-cyanoethoxy)ethyl)methylamine in the presence of a suitable solvent and a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)methylammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and cyanide ions (CN-) are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted products where the bromide ion is replaced by other nucleophiles.
Scientific Research Applications
(p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)methylammonium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)methylammonium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)dimethylammonium bromide
- (p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)ethylammonium bromide
- (p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)propylammonium bromide
Uniqueness
(p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)methylammonium bromide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
94276-06-9 |
|---|---|
Molecular Formula |
C18H25BrClN3O2 |
Molecular Weight |
430.8 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl-bis[2-(2-cyanoethoxy)ethyl]-methylazanium;bromide |
InChI |
InChI=1S/C18H25ClN3O2.BrH/c1-22(10-14-23-12-2-8-20,11-15-24-13-3-9-21)16-17-4-6-18(19)7-5-17;/h4-7H,2-3,10-16H2,1H3;1H/q+1;/p-1 |
InChI Key |
RYJQZNNFRQRMLE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](CCOCCC#N)(CCOCCC#N)CC1=CC=C(C=C1)Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


